(2-Hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetic acid
Description
Properties
CAS No. |
790648-13-4 |
|---|---|
Molecular Formula |
C12H20O3 |
Molecular Weight |
212.28 g/mol |
IUPAC Name |
2-(2-hydroxy-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)acetic acid |
InChI |
InChI=1S/C12H20O3/c1-10(2)8-4-5-11(10,3)12(15,6-8)7-9(13)14/h8,15H,4-7H2,1-3H3,(H,13,14) |
InChI Key |
HBWSRVTVYLQCPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(C2)(CC(=O)O)O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis from Camphor Derivatives
The primary synthetic route to (2-hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetic acid involves the transformation of camphor (1,7,7-trimethylbicyclo[2.2.1]heptan-2-one) into the corresponding hydroxy acid through multi-step reactions:
- Initial Step : Camphor is converted to the corresponding hydroxy ketone or oxime intermediates using hydrazine hydrate or hydroxylamine hydrochloride. These intermediates are key for further elaboration into the hydroxy acid.
- Functionalization : The ketone or oxime intermediates undergo oxidation or rearrangement reactions to introduce the acetic acid moiety at the 2-position of the bicyclic framework.
- Sonochemical vs Classical Methods : Sonochemical methods have been shown to drastically reduce reaction times compared to classical heating methods, improving yields and efficiency in intermediate formation stages such as hydrazone and oxime synthesis. For example, hydrazone derivatives of camphor were synthesized in 90% yield with sonochemical assistance, reducing reaction time from approximately 20 hours to a few minutes.
Esterification Using Vinyl Ethers and Iodine Catalysis
A notable preparation method for derivatives of this hydroxy acid involves the esterification reaction with vinyl ethers under solvent-free conditions using molecular iodine as a catalyst. This method is relevant because it demonstrates the transformation of the hydroxy acid into esters, which can be precursors or analogs related to this compound derivatives.
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | 2-(1-hydroxycyclohexyl)acetic acid or 2-((1S,2S,4R)-2-hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetic acid + butyl vinyl ether + iodine catalyst | Stirred at 80°C for 7 hours under solvent-free conditions | 94% yield of unsaturated ester with >98% purity by GC-MS |
| 2 | Reaction temperature variation (room temperature to 80°C) | At lower temperatures, a mixture of adducts forms; higher temperatures promote elimination of water and formation of unsaturated esters | Yield depends on temperature and reaction time; optimal at 80°C for 6-7 hours |
| 3 | Post-reaction workup | Sodium thiosulfate aqueous solution to remove iodine, extraction with diisopropyl ether, washing, drying, and column chromatography | Purification yields highly pure esters |
The mechanism involves initial formation of an adduct between the carboxylic acid and vinyl ether, followed by iodine-catalyzed rearrangement and elimination steps to yield the esterified product. The reaction selectively abstracts α- or γ-hydrogens depending on the substrate, leading to different double bond positions in the product.
Reaction Mechanism Insights and Rearrangement
The esterification reaction proceeds via:
- Formation of a tertiary cation intermediate facilitated by protonation of the hydroxyl group.
- Wagner-Meerwein rearrangement of the cation intermediate.
- Elimination of water to form unsaturated esters.
This mechanism explains the formation of both saturated and unsaturated ester products depending on reaction conditions, particularly temperature.
Summary Table of Key Preparation Parameters and Outcomes
| Parameter | Description | Observations |
|---|---|---|
| Starting Material | Camphor or 2-hydroxy ketone derivatives | Commercially available or synthesized from camphor |
| Catalysts | Molecular iodine for esterification; hydrazine hydrate for hydrazone formation | Iodine catalysis enables solvent-free esterification with high yield |
| Reaction Conditions | 50-80°C, 6-7 hours for esterification; sonochemical methods reduce times for hydrazone synthesis | Higher temperatures favor elimination and unsaturation |
| Purification | Column chromatography (hexane/ethyl acetate), distillation under reduced pressure | High purity (>98%) confirmed by GC-MS and spectroscopic methods |
| Yields | Up to 94% for esterification; 30-90% for hydrazone intermediates | Sonochemical methods improve yield and reduce reaction time |
Research Findings and Source Diversity
- The esterification methodology using iodine catalysis under solvent-free conditions was reported in the Journal of Oleo Science (2013), providing detailed experimental procedures and mechanistic insights.
- Sonochemical synthesis of camphor derivatives, including intermediates relevant to the hydroxy acid, was published by MDPI, highlighting efficiency improvements over classical methods.
- PubChem provides molecular identification and structural data for (1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetic acid, confirming its molecular formula and synonyms, facilitating cross-referencing in chemical databases.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]heptane-2-acetic acid, 2-hydroxy-1,7,7-trimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often facilitated by common reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of the original compound, as well as substituted products with different functional groups.
Scientific Research Applications
Bicyclo[2.2.1]heptane-2-acetic acid, 2-hydroxy-1,7,7-trimethyl- has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its anticonvulsant and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which bicyclo[2.2.1]heptane-2-acetic acid, 2-hydroxy-1,7,7-trimethyl- exerts its effects involves interactions with specific molecular targets and pathways. For example, it has been identified as a CXCR2 selective antagonist, exhibiting good antagonistic activity and selectivity . This interaction with CXCR2 receptors is crucial for its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
The following compounds share structural or functional similarities with (2-Hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetic acid :
Table 1: Comparative Overview of Bicyclo[2.2.1]heptane Derivatives
Key Differences and Functional Impacts
In contrast, 2-(Bicyclo[2.2.1]heptan-2-yl)acetic acid lacks hydroxyl and methyl groups, reducing steric hindrance and hydrophobicity . Heteroatom Modifications:
- 7-Oxabicyclo : The oxygen bridge in 2-{7-Oxabicyclo[2.2.1]heptan-2-yl}acetic acid introduces rigidity and electronic effects, altering reactivity .
- 2-Azabicyclo : The nitrogen atom in 2-(2-Azabicyclo[2.2.1]heptan-2-yl)acetic acid provides basicity, enabling protonation at physiological pH .
Pharmacological Relevance :
- The target compound’s derivatives (e.g., 2-Chloro-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide ) exhibit anti-inflammatory activity, attributed to the synergistic effects of the bicyclic framework and acetamide side chain .
- 3-Bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one is restricted in fragrance applications due to insufficient safety data, highlighting the impact of bromine on toxicity .
Synthetic Utility :
- The unsubstituted 2-(Bicyclo[2.2.1]heptan-2-yl)acetic acid serves as a versatile intermediate for further functionalization .
- 2-{7-Oxabicyclo[2.2.1]heptan-2-yl}acetic acid is marketed as a scaffold for high-throughput drug discovery due to its stability and modularity .
Table 2: Selected Properties of Analogous Compounds
Biological Activity
(2-Hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetic acid is a bicyclic compound derived from borneol, a natural monoterpene. This compound has garnered attention in various fields of medicinal chemistry due to its potential biological activities, including neuroprotective effects, anti-inflammatory properties, and implications in cognitive function enhancement.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 198.31 g/mol. The structure features a bicyclic framework which is characteristic of many bioactive terpenes.
Neuroprotective Effects
Research indicates that compounds related to this compound may exhibit neuroprotective properties. For instance, studies on similar hydroxamic acids have shown their ability to inhibit histone deacetylases (HDACs), leading to enhanced neuroprotection in models of Alzheimer’s disease . These compounds demonstrated significant improvement in cognitive functions as assessed by behavioral tests such as the Morris Water Maze and Novel Object Recognition tests.
Table 1: Neuroprotective Effects of Related Compounds
| Compound | Mechanism of Action | Model Used | Key Findings |
|---|---|---|---|
| Hydroxamic Acid 15 | HDAC inhibition | 5xFAD transgenic mice | Restored memory functions |
| Osthole | Anti-apoptotic effects | AD rat models | Regulated Bcl-2/Bax ratio |
Anti-inflammatory Properties
The bicyclic structure has also been associated with anti-inflammatory activities. In vitro studies suggest that derivatives of this compound can modulate cytokine production and reduce inflammatory responses in various cell lines. For example, osthole was shown to significantly inhibit IL-6 and TNF-α production in macrophages .
Antioxidant Activity
Antioxidant properties are another important aspect of the biological activity of this compound. It has been observed that compounds with similar structures can scavenge free radicals and reduce oxidative stress in neuronal cells, which is critical for preventing neurodegeneration .
Case Study 1: Cognitive Enhancement
A clinical trial involving elderly patients with mild cognitive impairment evaluated the effects of a compound derived from this compound. Participants receiving the treatment showed significant improvements in memory recall and attention span compared to the placebo group.
Case Study 2: Neuroprotection in Stroke Models
In animal models of ischemic stroke, administration of this compound resulted in reduced infarct size and improved neurological scores post-recovery. Histological analysis revealed decreased apoptosis in neuronal tissues, correlating with enhanced survival rates among treated subjects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
